3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is an organic compound classified within the dihydropyridine family. Its molecular formula is CHClNO, and it has a molecular weight of approximately 252.65 g/mol. The structure features a chloro group, a nitrophenyl substituent, and a dihydropyridinone ring, which contribute to its chemical reactivity and biological activity .
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, also known as apixaban intermediate, is a chemical compound synthesized as an intermediate in the production of the anticoagulant drug apixaban. Several research studies describe various methods for the synthesis of this intermediate, focusing on improving reaction efficiency, yield, and purity. These studies contribute to the development of more efficient and cost-effective production methods for apixaban [, ].
Due to its structural features, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one serves as a valuable precursor for the synthesis of various novel analogues with potential therapeutic applications. Researchers have explored its use in the development of new compounds targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].
Recent research explores the potential applications of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in material science. Studies suggest its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photophysical and electrochemical properties [].
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has been investigated for its potential biological activities:
The synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves:
Industrial production may utilize continuous flow reactors and optimize reaction conditions for higher yields and purity while adhering to green chemistry principles .
This compound has several applications across various fields:
Research into the interaction of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with biological targets suggests that it may bind to specific receptors or enzymes, influencing physiological pathways. Its role as a calcium channel blocker indicates significant interactions with voltage-gated calcium channels, potentially affecting cardiac and vascular functions .
Several compounds share structural similarities with 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, including:
Compound Name | Similarity Index | Key Features |
---|---|---|
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 0.69 | Contains morpholino substituent |
3-Chloro-2-hydroxy-5-nitropyridine | 0.73 | Hydroxy group instead of chloro |
4-Chloro-5-nitropyridin-2(1H)-one | 0.65 | Different substitution pattern |
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide | 0.67 | Contains hydroxybenzamide moiety |
1-(4-Nitrophenyl)piperidin-2-one | 0.67 | Piperidine structure instead of pyridine |
These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique attributes of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in medicinal chemistry and organic synthesis .
Systematic IUPAC Name:
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Synonyms:
Molecular Formula: C₁₁H₉ClN₂O₃
Molecular Weight: 252.65 g/mol
SMILES: O=C1C(Cl)=CCCN1C2=CC=C(N+=O)C=C2
InChI Key: DOUAPYNOGMHPFD-UHFFFAOYSA-N
Dihydropyridinones are a critical class of nitrogen-containing heterocycles with applications spanning pharmaceuticals, agrochemicals, and materials science. The Hantzsch dihydropyridine synthesis (1881) laid the groundwork for synthesizing such scaffolds, though modern derivatives like 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one often require tailored methods due to steric and electronic demands from substituents . The nitro and chloro groups in this compound reflect advancements in functionalizing dihydropyridinones for targeted bioactivity .
Dihydropyridinones are structurally related to dihydropyridines (DHPs), which are renowned for calcium channel-blocking activity (e.g., nifedipine). However, the ketone group at position 2 in dihydropyridinones modifies electronic properties, enhancing stability and enabling diverse pharmacological applications . This compound’s 4-nitrophenyl and chloro substituents distinguish it from classical DHPs, likely influencing its reactivity and biological interactions .